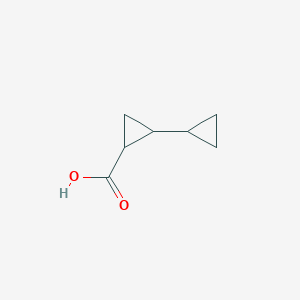

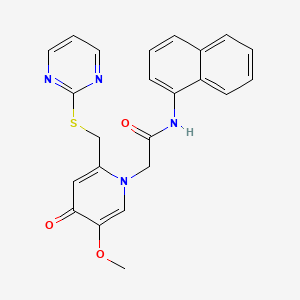

![molecular formula C14H21Cl2N3O2 B2411229 2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride CAS No. 1803562-49-3](/img/structure/B2411229.png)

2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

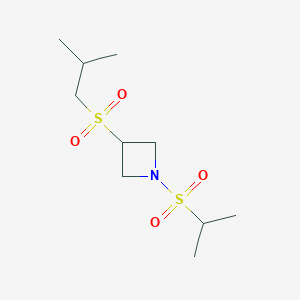

The compound is a complex organic molecule that likely contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The presence of multiple amine groups suggests that it could participate in various chemical reactions, particularly those involving the formation or breaking of nitrogen-containing bonds .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or through the reaction of amines with other organic compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The isoindole group is a bicyclic structure, and the presence of multiple amine groups could lead to a variety of possible conformations .

Chemical Reactions Analysis

The presence of multiple amine groups in the compound suggests that it could participate in a variety of chemical reactions. Amines are basic and can react with acids to form salts and water, a type of reaction known as an acid-base reaction .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives Synthesis : A novel synthesis pathway for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, has been developed. This pathway involves epoxidation and nucleophilic opening reactions to produce various amino and triazole derivatives (Tan et al., 2016).

Crystal Structure of N-Aminoimides : Two new N-aminoimides related to the compound have been synthesized, demonstrating different molecular environments and forming various hydrogen bonds. This research contributes to understanding the structural dynamics of related isoindole compounds (Struga et al., 2007).

Chemical Transformations and Derivatives

Polysubstituted Isoindole-1,3-diones : The study presents the synthesis of new polysubstituted isoindole-1,3-diones, showcasing the versatility of the compound in forming various derivatives (Tan et al., 2014).

Synthesis of Isoindole-Derived Dihydrothiazolo Compounds : This research highlights the reaction pathways to synthesize novel dihydrothiazolo derivatives from isoindole-related compounds, contributing to the development of new chemical entities (Selby & Smith, 1989).

Applications in Material Science

Synthesis of Dihydropyrimidinone Derivatives : Research into Biginelli compounds, including 5-benzoyl-substituted phenyl-3,4-dihydropyrimidin-2(1H)-one-1H-isoindole-1,3(2H)-dione derivatives, has applications in material science. These compounds, derived from isoindole-based enaminones, are of interest for their potential in new material development (Bhat et al., 2020).

Palladium-Catalyzed Reduction : Research on the palladium-catalyzed reduction of substituted 1,3-dihydro-2H-isoindoles to tetrahydro-2H-isoindoles has potential applications in material synthesis and pharmaceuticals (Hou et al., 2007).

Eigenschaften

IUPAC Name |

2-[2-[methyl-[2-(methylamino)ethyl]amino]ethyl]isoindole-1,3-dione;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2.2ClH/c1-15-7-8-16(2)9-10-17-13(18)11-5-3-4-6-12(11)14(17)19;;/h3-6,15H,7-10H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNICAPZKPYAHNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CCN1C(=O)C2=CC=CC=C2C1=O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

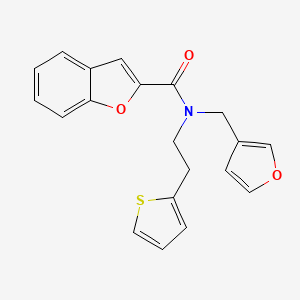

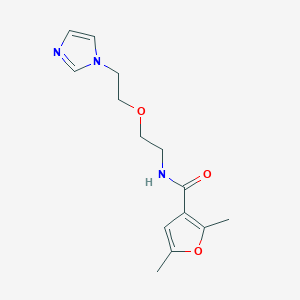

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2411150.png)

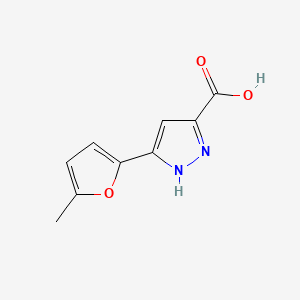

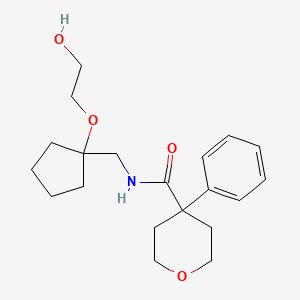

![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)

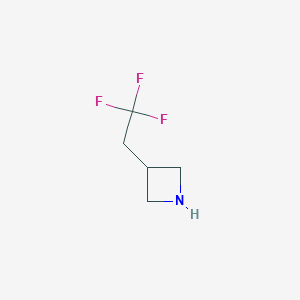

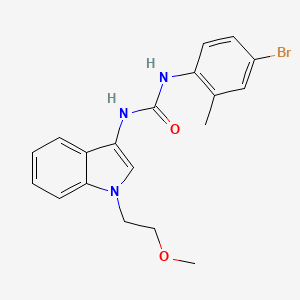

![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)

![9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one](/img/structure/B2411160.png)

![1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile](/img/structure/B2411166.png)